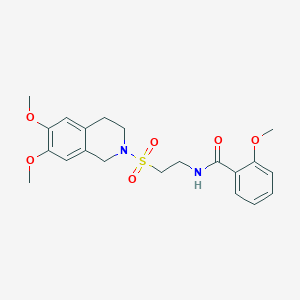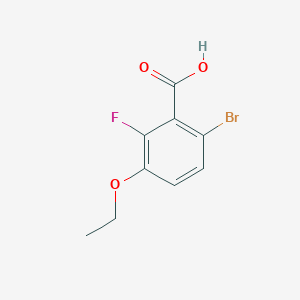
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methoxybenzamide is a sophisticated organic molecule. The compound's structure, featuring a blend of methoxy and isoquinoline moieties, indicates its potential in various scientific applications, ranging from medicinal chemistry to material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methoxybenzamide can be achieved through multi-step organic synthesis. This typically involves the construction of the 6,7-dimethoxy-3,4-dihydroisoquinolin unit, followed by sulfonylation and subsequent coupling with 2-methoxybenzamide.
Industrial Production Methods: For large-scale production, this compound can be synthesized through optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced catalysis methods are often employed to maintain the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions It Undergoes: The compound can undergo several chemical transformations:
Oxidation: : The 3,4-dihydroisoquinolin unit can be oxidized to form isoquinoline derivatives.
Reduction: : The nitro functionalities, if present, can be reduced to amines.
Substitution: : The methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions Used in These Reactions
Oxidation: : Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) for catalytic hydrogenation.
Substitution: : Nucleophiles like sodium methoxide (NaOMe) for methoxy substitutions.
Major Products Formed from These Reactions: Depending on the reaction, the products can include isoquinoline derivatives, amines, and substituted benzamides.
Scientific Research Applications
This compound finds applications in various scientific domains:
Chemistry: : Used as an intermediate in organic synthesis and catalysis.
Biology: : Investigated for its potential in modulating biological pathways.
Medicine: : Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: : Applied in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The compound interacts with molecular targets primarily through its isoquinoline and benzamide moieties. These interactions often involve binding to enzymes or receptors, modulating their activity. The methoxy and sulfonyl groups enhance the molecule's solubility and bioavailability, facilitating its physiological effects.
Comparison with Similar Compounds
Compared to other isoquinoline or benzamide derivatives, N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methoxybenzamide stands out due to its unique combination of functional groups. Similar compounds include:
N-2-isoquinolinesulfonamide
6,7-dimethoxyisoquinoline
2-methoxybenzamide
Properties
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S/c1-27-18-7-5-4-6-17(18)21(24)22-9-11-30(25,26)23-10-8-15-12-19(28-2)20(29-3)13-16(15)14-23/h4-7,12-13H,8-11,14H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXWPWKBBZKDAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-chlorophenyl)-5-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2531871.png)


![N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B2531874.png)








![(2R)-2-[(thiophen-2-yl)methyl]pyrrolidine](/img/structure/B2531892.png)
![1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-methylpropan-1-one](/img/structure/B2531894.png)
